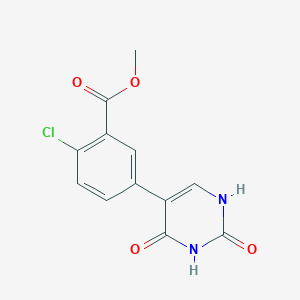
(2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% (hereafter referred to as DHMPT) is a trifluoromethylphenylpyrimidine derivative with potential applications in the fields of chemistry, biochemistry, and medicine. DHMPT is a highly efficient reagent for the synthesis of organic compounds, and its use in chemical synthesis has been extensively studied. In the medical field, DHMPT has been investigated for its potential to treat various diseases, including cancer, diabetes, and infectious diseases.
科学研究应用
DHMPT has been extensively studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In the field of chemistry, DHMPT has been used as a reagent for the synthesis of various organic compounds. In biochemistry, DHMPT has been studied for its potential to inhibit the activity of certain enzymes, such as proteases, kinases, and phosphatases. In medicine, DHMPT has been investigated for its potential to treat various diseases, including cancer, diabetes, and infectious diseases.
作用机制
The mechanism of action of DHMPT is not fully understood. However, it is believed that DHMPT may act as an inhibitor of certain enzymes, such as proteases, kinases, and phosphatases. In addition, DHMPT may act as an antioxidant, which could explain its potential to treat certain diseases.
Biochemical and Physiological Effects
DHMPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DHMPT can inhibit the activity of certain enzymes, such as proteases, kinases, and phosphatases. In vivo studies have shown that DHMPT can reduce inflammation and oxidative stress, as well as modulate the immune response.
实验室实验的优点和局限性
The use of DHMPT in laboratory experiments has both advantages and limitations. The main advantage of using DHMPT in laboratory experiments is its high efficiency and yield in the synthesis of organic compounds. The main limitation of using DHMPT in laboratory experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines.
未来方向
The potential applications of DHMPT are vast, and there are numerous future directions for research. These include further studies into the mechanism of action of DHMPT, as well as studies into its potential to treat various diseases, such as cancer, diabetes, and infectious diseases. In addition, further research into the potential toxicity of DHMPT, as well as its potential to interact with other drugs, is needed. Finally, further research into the potential applications of DHMPT in the fields of chemistry, biochemistry, and medicine is needed.
合成方法
DHMPT can be synthesized through a variety of methods, including the reaction of 2,4-dihydroxy-5-trifluoromethylphenylpyrimidine with 2-methoxy-5-trifluoromethylphenol in the presence of a base. This reaction typically yields DHMPT in yields of up to 95%. Other methods for the synthesis of DHMPT include the reaction of 2,4-dihydroxy-5-trifluoromethylphenylpyrimidine with 2-methoxy-5-trifluoromethylphenol in the presence of a Lewis acid, or the reaction of 2,4-dihydroxy-5-trifluoromethylphenylpyrimidine with 2-methoxy-5-trifluoromethylphenol in the presence of a strong base.
属性
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-9-3-2-6(12(13,14)15)4-7(9)8-5-16-11(19)17-10(8)18/h2-5H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKZWVUCMSYIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386007.png)








